![molecular formula C12H5Cl5 B1593388 2,2',3,5,5'-Pentachlorobiphenyl CAS No. 52663-61-3](/img/structure/B1593388.png)
2,2',3,5,5'-Pentachlorobiphenyl
Overview
Description
2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .
Molecular Structure Analysis
The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .Physical And Chemical Properties Analysis
2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .Scientific Research Applications
Developmental Neurotoxicity Studies
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95) has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In studies involving zebrafish embryos, exposure to PCB-95 resulted in a dose-dependent reduction of brain sizes and increased brain cell death . This suggests that PCB-95 may pose risks associated with enantioselective enrichment in the environment .
Cytochrome P450 Monooxygenase Studies
Research has been conducted to determine the human cytochrome P450 monooxygenase responsible for the enantioselective oxidation of PCB-95 . The study revealed that CYP2A6 preferably oxidizes aS-PCB 95 enantioselectively . This finding can help understand the mechanisms of PCB-95 accumulation in the human body.
Environmental Contamination and Toxicology
PCB-95 is an environmentally relevant, chiral PCB congener . Studies on its environmental contamination and toxicology are crucial for understanding its impact on human and environmental health.
Brain Tissue Accumulation Studies
PCBs, including PCB-95, are highly lipophilic compounds and can cross the blood–brain barrier and enter the brain . PCBs in brain tissue have been documented in human brains as well as in the brains of laboratory animals after exposure .
Cell Viability Studies
PCB-95 has been used in cell viability studies . The amount of formazan produced in cells, which is positively correlated with cell viability, can be influenced by PCB-95 .
Safety And Hazards
Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .
Future Directions
Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .
properties
IUPAC Name |
1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCBRZBVCDKPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073537 | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5'-Pentachlorobiphenyl | |
CAS RN |
52663-61-3 | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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